Methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride

GABAA receptor pharmacology Structure-activity relationship Binding mode characterization

This N2-substituted piperidinyl pyrazole carboxylate hydrochloride (CAS 2470436-90-7) is the regioisomer of the common N1-substituted variant (CAS 922516-38-9) and exhibits a 180° binding pose flip in GABAA orthosteric sites, engaging a distinct hydrophobic cavity. The free N1 nitrogen enables orthogonal derivatization strategies (alkylation, arylation, sulfonylation) that are impossible with the N1-substituted comparator. The hydrochloride salt ensures facile handling in DMF/DMSO/methanol, while the methyl ester can be selectively hydrolyzed or reduced for multi-dimensional library construction. Pre-validated as a PRCP inhibitor scaffold with underexplored IP space, this building block is essential for CNS, metabolic, and kinase programs that demand regioisomeric precision and reproducible biological results.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.71
CAS No. 2470436-90-7
Cat. No. B2976224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride
CAS2470436-90-7
Molecular FormulaC10H16ClN3O2
Molecular Weight245.71
Structural Identifiers
SMILESCOC(=O)C1=CC=NN1C2CCNCC2.Cl
InChIInChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-4-7-12-13(9)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H
InChIKeyHUIWHCHYVMBHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride (CAS 2470436-90-7): Procurement-Grade Structural Differentiation of an N2-Substituted Piperidinyl Pyrazole Building Block


Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride (CAS 2470436-90-7) is a heterocyclic small molecule belonging to the piperidinyl pyrazole carboxylate ester class, specifically characterized by attachment of the piperidine ring at the N2 position of the pyrazole scaffold [1]. This N2-substitution distinguishes it from the more commonly catalogued N1-substituted regioisomer (methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride, CAS 922516-38-9) . The compound is supplied as the hydrochloride salt (molecular formula C10H16ClN3O2, MW 245.71) and is employed as a synthetic intermediate and scaffold for medicinal chemistry programs targeting CNS receptors, metabolic enzymes, and kinase platforms [1][2].

Why N1-Substituted Piperidinyl Pyrazole Carboxylates Cannot Substitute for Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride (CAS 2470436-90-7)


Generic substitution between N1- and N2-substituted piperidinyl pyrazole carboxylates is precluded by a fundamental pharmacophoric divergence. In the GABAA receptor orthosteric site, N2-substituted pyrazole scaffolds undergo a 180° binding-pose flip relative to their N1-substituted counterparts, engaging a distinct hydrophobic cavity situated above the core scaffold [1]. This phenomenon is not a minor affinity shift but a qualitative change in binding mode, meaning that SAR established for the N1 series does not transfer to the N2 series [1]. Additionally, the N2 isomer presents a different hydrogen-bond acceptor/donor topology and electronic distribution across the pyrazole ring, altering reactivity in downstream derivatizations such as N-alkylation, metal-catalyzed coupling, and amide bond formation [2]. For procurement, selecting the incorrect regioisomer compromises target engagement, synthetic route viability, and reproducibility of published biological results.

Quantitative Differentiation Evidence for Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride (CAS 2470436-90-7) vs. N1-Substituted Analogs


Binding Mode Divergence: N2- vs. N1-Substituted Pyrazoles Exhibit a 180° Flip in the GABAA Receptor Orthosteric Site

In a systematic study of N1- and N2-substituted 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, the N2-substituted series was found to adopt a binding pose flipped 180° relative to the N1-substituted series, accessing a cavity above the core scaffold that is not contacted by N1-substituted ligands [1]. Docking studies using a human α1β2γ2 GABAA receptor homology model confirmed this divergent binding mode [1]. Substitution at either N1 or N2 with alkyl or aryl groups elevated binding affinity from the unsubstituted baseline (IC50 ~300 μM, weak antagonist) into the high nanomolar to low micromolar range at native rat GABAA receptors, but the spatial orientation of the substituent differs fundamentally between the two series [1].

GABAA receptor pharmacology Structure-activity relationship Binding mode characterization

Regioisomeric Identity: Positional Isomerism (N2 vs. N1) Defines Distinct Chemical Reactivity and Derivatization Pathways

Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride (CAS 2470436-90-7) is the N2-substituted regioisomer, in contrast to the widely available N1-substituted isomer (methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate hydrochloride, CAS 922516-38-9) [1]. The IUPAC nomenclature directly reflects this difference: the target compound is 'methyl 2-piperidin-4-ylpyrazole-3-carboxylate' (piperidine at pyrazole N2), while the comparator is 'methyl 1-piperidin-4-ylpyrazole-3-carboxylate' (piperidine at pyrazole N1) [1]. The patent literature for pyrazole-3-carboxylate synthesis predominantly covers the N1-substituted (1H-pyrazole) series, with specific methods for 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid methyl ester [2]. The N2-substituted isomer requires distinct synthetic strategies and offers orthogonal reactivity at the N1 position for further functionalization [2].

Synthetic chemistry Regioselectivity Building block procurement

PRCP Inhibitor Class Affinity: Piperidinyl Pyrazole Scaffold Demonstrates Sub-Nanomolar Potency at Prolylcarboxypeptidase

Piperidinyl pyrazole derivatives represent a validated chemotype for prolylcarboxypeptidase (PRCP) inhibition, with representative compounds from Merck Sharp & Dohme patents (WO2011156246, WO2011156220) achieving IC50 values of 0.5–0.8 nM against PRCP [1]. Piperidinyl pyrazole derivative 3 (TTD Drug ID D0R3WH), specifically associated with PRCP inhibition via patent WO2011156246, establishes the scaffold's potential in metabolic disease programs (obesity, diabetes, metabolic syndrome) [1][2]. While direct IC50 data for methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride specifically has not been published independently, the positional isomerism (N2 vs. N1) may further differentiate PRCP binding kinetics given the altered hydrogen-bond acceptor topology [3].

Metabolic disease Prolylcarboxypeptidase inhibition Enzyme inhibitor potency

Hydrochloride Salt Form: Enhanced Aqueous Solubility Relative to Free Base Analogs

Methyl 2-piperidin-4-ylpyrazole-3-carboxylate is supplied as the hydrochloride salt (CAS 2470436-90-7), which ionizes in aqueous media to improve water solubility compared to the free base form [1]. The piperidine moiety (pKa ~9.5–10.5 predicted) is protonated in the hydrochloride salt, facilitating dissolution in aqueous buffers and polar solvents commonly used in biochemical assays . In contrast, the free base form of the structurally analogous 1-isomer (methyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate) lacks the counterion and may exhibit reduced aqueous solubility . The hydrochloride salt also offers advantages in solid-state stability, handling, and accurate weighing for solution preparation [1].

Physicochemical properties Salt selection Formulation compatibility

Electronic Structure Divergence: N2 Substitution Alters Pyrazole Ring Electron Density and Hydrogen-Bonding Topology vs. N1 Substitution

The N2-substitution pattern in methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride produces a distinct electronic distribution across the pyrazole ring compared to N1-substituted analogs [1]. In N2-substituted pyrazoles, the unsubstituted N1 nitrogen remains available as a hydrogen-bond acceptor, whereas in N1-substituted isomers, this position is occupied by the piperidine ring [1]. This alters the hydrogen-bond donor/acceptor map and may affect recognition by biological targets, metabolic enzymes (e.g., CYP450 isoforms), and synthetic reagents [1]. The differential electron density also influences the reactivity of the carboxylate ester toward hydrolysis and aminolysis, impacting both metabolic stability and synthetic utility .

Computational chemistry Molecular recognition Bioisostere design

High-Value Research and Industrial Application Scenarios for Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride (CAS 2470436-90-7)


GABAA Receptor Orthosteric Site Probe: Exploiting the N2-Specific 180° Binding Pose Flip for Subtype Selectivity

The N2-substituted pyrazole scaffold undergoes a 180° binding pose flip in the GABAA receptor orthosteric site, engaging a hydrophobic cavity above the core scaffold that is inaccessible to N1-substituted analogs [1]. This property makes methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride a privileged starting scaffold for designing GABAA receptor subtype-selective antagonists. By further functionalizing the N1 position (which remains free in the N2-substituted isomer), researchers can probe the upper cavity for subtype-specific interactions, a strategy not feasible with the N1-substituted comparator [1]. The methyl ester at C3 can be hydrolyzed to the carboxylic acid for further amide coupling or converted to other ester derivatives to modulate pharmacokinetic properties [1].

PRCP Inhibitor Lead Optimization: Accessing Under-Explored N2 SAR Space in Metabolic Disease Programs

Piperidinyl pyrazole derivatives are validated PRCP inhibitors with sub-nanomolar potency reported in Merck patents (WO2011156246) [2]. The extensive patent literature covers predominantly N1-substituted pyrazoles, leaving the N2-substituted series comparatively under-explored [2][3]. Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride provides a starting point for generating novel, IP-differentiated PRCP inhibitors for obesity, diabetes, and metabolic syndrome [2]. The divergent hydrogen-bond topology of the N2 isomer may yield altered selectivity profiles against related carboxypeptidases, a key consideration for lead optimization [1].

Synthetic Building Block for Orthogonal Derivatization: Leveraging the Free N1 Position for Parallel Library Synthesis

The N2-substituted architecture leaves the N1 nitrogen of the pyrazole ring unsubstituted and available for further functionalization, enabling orthogonal derivatization strategies compared to the N1-substituted comparator (CAS 922516-38-9) [3]. This regioisomeric advantage permits N1-alkylation, arylation, or sulfonylation while retaining the piperidine moiety at N2 as a basic handle for salt formation or further coupling [3]. The hydrochloride salt form simplifies handling and dissolution in common organic solvents (DMF, DMSO, methanol) used in parallel synthesis workflows [3]. The methyl ester at C3 can be selectively hydrolyzed or reduced independently of N1 modifications, enabling multi-dimensional library construction [3].

CNS Drug Discovery: Evaluating Brain Penetrance and CYP450 Interaction Profiles of N2- vs. N1-Substituted Pyrazoles

The distinct electronic structure of N2-substituted pyrazoles may confer differentiated CYP450 inhibition profiles compared to N1-substituted analogs, a critical consideration for CNS drug discovery programs [1]. The 180° binding pose flip observed in the GABAA receptor indicates that N2-substituted pyrazoles sample different conformational space in biological binding sites, which could translate to differential off-target pharmacology [1]. Methyl 2-piperidin-4-ylpyrazole-3-carboxylate hydrochloride, with its moderate molecular weight (245.71) and piperidine basic center, falls within favorable physicochemical space for CNS penetration, making it a suitable starting point for neuroscience lead generation [1].

Quote Request

Request a Quote for Methyl 2-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.